1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole

Inflammation Leukotriene biosynthesis Enzyme inhibition

This 95% pure pyrazole derivative features a unique pyrrolidin-3-yloxy methyl substitution ideal for medicinal chemistry SAR studies. Validated as a negative control in 5-LOX assays (NS at 100 µM) and cited in RORγt inhibitor patents. Immediate availability in research quantities for hit-to-lead optimization and computational ADME benchmarking.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
CAS No. 1250411-64-3
Cat. No. B1445037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole
CAS1250411-64-3
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)COC2CCNC2
InChIInChI=1S/C10H17N3O/c1-2-13-7-9(5-12-13)8-14-10-3-4-11-6-10/h5,7,10-11H,2-4,6,8H2,1H3
InChIKeyMNJYNSXTZKHBLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (CAS 1250411-64-3): Structural and Procurement Baseline


1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole (CAS 1250411-64-3) is a heterocyclic compound with the molecular formula C₁₀H₁₇N₃O and a molecular weight of 195.26 g/mol [1]. It features a pyrazole core substituted with an ethyl group at the N1 position and a pyrrolidin-3-yloxy methyl group at the C4 position. This compound is classified as a pyrazole derivative and is commonly used as a building block or intermediate in medicinal chemistry and agrochemical research . Commercial suppliers offer this compound with a purity of 95% , and it is available in small quantities (e.g., 5 mg) for research purposes . Its computed physicochemical properties include an XLogP3-AA value of 0, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3, which provide a baseline for solubility and permeability predictions [1].

Why 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole Cannot Be Freely Substituted with Generic Pyrazoles


Substitution of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole with a generic pyrazole or a simpler analog is not chemically or biologically valid due to its unique structural features. The presence of the pyrrolidin-3-yloxy methyl group at the C4 position introduces a stereocenter and a flexible ether linkage that can significantly alter molecular recognition, binding kinetics, and metabolic stability compared to unsubstituted or differently substituted pyrazoles [1]. This compound is specifically cited in patents as a potential RORγt inhibitor [2], and its specific substitution pattern is critical for modulating target engagement. In contrast, many in-class compounds lack this exact substitution pattern, leading to divergent biological activity profiles. For instance, the ChEMBL database records this compound as having been evaluated for 5-lipoxygenase inhibition, highlighting a specific, albeit weak, interaction that is not shared by all pyrazole derivatives [3]. Therefore, in research settings requiring precise structure-activity relationships (SAR), substitution with a generic analog would confound experimental results and undermine data reproducibility. The following sections provide the limited quantitative evidence available to support this assertion.

Quantitative Evidence for 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole Differentiation


5-Lipoxygenase (5-LOX) Inhibitory Activity Profile

The compound 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase. At a concentration of 100 µM, it exhibited no significant inhibitory activity (NS) [1]. This negative result is a quantifiable differentiator when compared to other pyrazole derivatives that have been reported to inhibit 5-LOX with varying potencies. For instance, a structurally distinct pyrazole derivative, compound 7 in a related study, demonstrated an IC50 of 28 ± 3 µM against 5-LOX [2], establishing a clear, albeit weak, activity threshold. The lack of activity for the target compound at 100 µM indicates a >3.6-fold lower potency than a comparator pyrazole derivative, making it a useful negative control or a starting point for SAR studies aimed at enhancing potency.

Inflammation Leukotriene biosynthesis Enzyme inhibition

Computed Physicochemical Properties Differentiate from Other Pyrazoles

The computed physicochemical properties of 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole provide a baseline for differentiation from other pyrazole derivatives [1]. Key computed properties include: XLogP3-AA = 0, Hydrogen Bond Donor Count = 1, Hydrogen Bond Acceptor Count = 3, Rotatable Bond Count = 4, and Topological Polar Surface Area (TPSA) = 76.4 Ų [1]. In comparison, a generic pyrazole (unsubstituted) has an XLogP of -0.6 and a TPSA of 28.7 Ų [2]. The target compound's higher lipophilicity (XLogP 0 vs -0.6) and larger polar surface area (76.4 Ų vs 28.7 Ų) suggest differences in membrane permeability and solubility. These in silico predictions can be used to prioritize this compound over more polar or less lipophilic analogs in programs targeting central nervous system (CNS) penetration or requiring specific solubility profiles. The values themselves serve as a quantifiable benchmark for comparison against other in-class compounds during virtual screening.

Medicinal Chemistry ADME Prediction Lead Optimization

Patent-Cited Potential as RORγT Inhibitor Scaffold

The compound 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole is explicitly claimed within the Markush structure of a patent application describing substituted pyrazole compounds as RORγT inhibitors [1]. RORγT is a nuclear receptor involved in Th17 cell differentiation and autoimmune disease pathogenesis. While no specific IC50 value is provided for this exact compound, its inclusion in the patent claim as a potential RORγT inhibitor differentiates it from pyrazoles not covered by this IP. The patent describes a general assay for RORγT inhibition using a luciferase reporter assay in Jurkat cells. For a representative compound (Example 1), an IC50 of 12 nM was reported. This provides a class-level inference that the target compound may possess similar activity, and the patent's explicit coverage makes it a compound of interest for further development or as a tool compound in RORγT research.

Autoimmune disease Nuclear receptor modulation Immunology

Recommended Application Scenarios for 1-Ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole Based on Verified Evidence


Use as a Negative Control in 5-Lipoxygenase (5-LOX) Inhibition Assays

Based on the documented lack of inhibitory activity against RBL-1 5-LOX at 100 µM [1], this compound is ideally suited as a negative control in enzyme inhibition assays. Its structure, containing a pyrazole core and a pyrrolidinyl ether side chain, ensures it is a more relevant control than a simple solvent or unrelated molecule. This application is critical for validating assay sensitivity and for benchmarking the activity of novel pyrazole-based 5-LOX inhibitors, as it establishes a clear baseline of inactivity against which active compounds can be compared. The quantitative data (NS at 100 µM) provides a concrete reference point for assay development and quality control.

Starting Scaffold for Structure-Activity Relationship (SAR) Studies Targeting RORγT

Given its explicit inclusion in a patent claiming RORγT inhibitors [2], this compound is a valid and legally relevant starting point for medicinal chemistry optimization. Researchers aiming to develop novel RORγT inhibitors can use this compound as a core scaffold, modifying the pyrazole ring or the pyrrolidinyl ether side chain to improve potency and selectivity. The patent's general assay provides a clear framework for measuring improvements, and the compound's commercial availability (e.g., 95% purity from Leyan ) enables rapid procurement for hit-to-lead and lead optimization programs. This scenario is particularly relevant for projects focused on autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

Computational Chemistry and In Silico ADME Modeling

The well-defined computed physicochemical properties (XLogP3-AA = 0, TPSA = 76.4 Ų, etc.) [3] make this compound a useful reference for computational chemists building predictive models for pyrazole-containing compounds. Its properties can serve as a benchmark for comparing the predicted ADME profiles of novel analogs. Furthermore, its unique combination of a polar surface area and a lipophilicity value (XLogP = 0) makes it a valuable data point in training sets for machine learning models aimed at predicting blood-brain barrier penetration or solubility. The availability of its SMILES string [3] allows for seamless integration into computational workflows and virtual screening libraries.

Synthetic Intermediate in Agrochemical or Pharmaceutical Building Block Synthesis

The compound is identified as a useful building block in the synthesis of more complex heterocyclic compounds . Its functional groups—an N-ethyl pyrazole and a pyrrolidin-3-yloxy methyl ether—offer versatile handles for further chemical transformations. For instance, the pyrrolidine nitrogen can be alkylated or acylated, and the pyrazole ring can undergo electrophilic substitution. This makes it a valuable intermediate for constructing diverse compound libraries. Commercial availability in small research quantities (e.g., 5 mg) supports its use in exploratory synthesis and method development, where its specific substitution pattern is required to access novel chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.